9,10-Ethanoanthracene-9(10H)-carbaldehyde
Overview
Description
9,10-Ethanoanthracene-9(10H)-carbaldehyde is a polycyclic aromatic compound with a unique structure that incorporates an ethano bridge across the anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Ethanoanthracene-9(10H)-carbaldehyde typically involves the Diels-Alder reaction between anthracene and ethylene, followed by oxidation to introduce the aldehyde group. The reaction conditions often include high temperatures and the use of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 9,10-Ethanoanthracene-9(10H)-carboxylic acid.
Reduction: 9,10-Ethanoanthracene-9(10H)-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
9,10-Ethanoanthracene-9(10H)-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Investigated for its potential interactions with biological macromolecules due to its rigid structure.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 9,10-Ethanoanthracene-9(10H)-carbaldehyde involves its interaction with various molecular targets. The rigid structure of the compound allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The aldehyde group can also form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.
Comparison with Similar Compounds
9,10-Dihydro-9,10-ethanoanthracene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
9,10-Dimethyl-9,10-ethanoanthracene: Contains methyl groups instead of the aldehyde, affecting its chemical properties and reactivity.
9,10-Ethanoanthracene-9(10H)-carboxylic acid: An oxidized form of the compound with different reactivity and applications.
Uniqueness: 9,10-Ethanoanthracene-9(10H)-carbaldehyde is unique due to the presence of the aldehyde group, which provides additional reactivity and versatility in chemical synthesis. Its rigid structure also makes it a valuable scaffold for the design of new molecules with specific properties.
Properties
IUPAC Name |
tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O/c18-11-17-10-9-12(13-5-1-3-7-15(13)17)14-6-2-4-8-16(14)17/h1-8,11-12H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZMYSHIRKBEKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=CC=CC=C3C1C4=CC=CC=C42)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189822 | |
Record name | 9,10-Ethanoanthracene-9(10H)-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36280-77-0 | |
Record name | 9,10-Ethanoanthracene-9(10H)-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36280-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Ethanoanthracene-9(10H)-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036280770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Ethanoanthracene-9(10H)-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-ethanoanthracene-9(10H)-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.120 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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